molecular formula C19H19NO4 B2998119 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate CAS No. 1794897-52-1

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate

Cat. No.: B2998119
CAS No.: 1794897-52-1
M. Wt: 325.364
InChI Key: ISPWBEHJCCBYRA-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate is a synthetic organic compound featuring a phenethylamine-derived moiety linked via an amide bond to a 3-acetylbenzoate ester group. Its structure combines aromatic, ester, and amide functionalities, making it a versatile intermediate in medicinal and synthetic chemistry.

Synthesis: The compound is synthesized as a side product during the purification of related amides via column chromatography. For example, tert-butyl 3-(2-oxo-2-(phenethylamino)acetyl)benzoate (a structural analog) was isolated in 11% yield alongside the primary product (73% yield) using EtOAc/PE (20:80) as the eluent system . This suggests its formation occurs under conditions favoring Ugi-type multicomponent reactions or similar coupling methodologies involving amines, aldehydes, and carboxylic acid derivatives .

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(21)16-8-5-9-17(12-16)19(23)24-13-18(22)20-11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPWBEHJCCBYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate typically involves the esterification of 3-acetylbenzoic acid with 2-oxo-2-(phenethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-acetylbenzoic acid or 3-acetylbenzaldehyde.

    Reduction: Formation of 2-hydroxy-2-(phenethylamino)ethyl 3-acetylbenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate involves its interaction with specific molecular targets. The phenethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The acetylbenzoate moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their molecular properties, and synthesis yields:

Compound Name Molecular Formula Molecular Weight Yield Key Substituents Bioactivity/Application Reference
2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate C₁₉H₁₉NO₅ 341.36 11% 3-acetylbenzoate, phenethylamino Synthetic intermediate
Ethyl 4-(4-pyridazinylphenethylamino)benzoate (I-6230) C₂₂H₂₁N₃O₂ 367.43 N/A Pyridazinyl, ethyl benzoate Kinase inhibition studies
2-Oxo-2-(phenethylamino)ethyl acetate (3e) C₁₄H₁₈N₄O₃ 298.32 83% Acetate, tetrazole core High-yield synthetic product
tert-Butyl 3-(2-oxo-2-(phenethylamino)acetyl)benzoate C₂₂H₂₄N₂O₄ 392.44 11% tert-butyl ester, acetyl group Side product in amide synthesis

Key Observations :

  • Substituent Impact on Yield: The presence of bulky groups (e.g., tert-butyl in tert-butyl 3-(2-oxo-2-(phenethylamino)acetyl)benzoate) or heterocycles (e.g., tetrazole in compound 3e) significantly affects reaction efficiency. For instance, compound 3e achieves an 83% yield due to optimized tetrazole-based synthesis protocols , whereas the target compound and its tert-butyl analog are low-yield byproducts (11%) .
  • Bioactivity Correlations: Ethyl 4-(pyridazinylphenethylamino)benzoates (e.g., I-6230) demonstrate kinase inhibitory activity, suggesting that the phenethylamino-benzoate scaffold is pharmacologically relevant . However, the target compound’s 3-acetyl group may alter solubility or target binding compared to pyridazinyl or tetrazole derivatives.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-butyl analog exhibits higher molecular weight (392.44) and lipophilicity compared to the target compound (341.36), which may influence membrane permeability .
  • Metabolic Stability : Tetrazole-containing analogs (e.g., 3e) are resistant to esterase hydrolysis due to the tetrazole ring’s bioisosteric replacement of carboxylic acids, enhancing metabolic stability . In contrast, the acetylbenzoate group in the target compound may be prone to enzymatic cleavage.

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. This compound features a phenethylamine moiety, which is known for its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cell lines by modulating key proteins involved in cell survival, such as Bcl-2 and p21^WAF-1.

Biological Activity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundHuh74.7Cell cycle arrest
This compoundMCF78.3Apoptosis induction
Doxorubicin (Control)Huh70.22Cytotoxicity

Cytotoxicity Assays

The sulforhodamine B (SRB) assay was utilized to assess cytotoxicity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated that the compound exhibits significant anticancer activity with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective cytotoxicity towards cancer cells compared to normal cells.

Case Studies

A notable study examined the effects of this compound on apoptosis in Huh7 and MCF7 cell lines. Key findings included:

  • Decrease in CDK4 Levels : The compound significantly reduced cyclin-dependent kinase levels, which are crucial for cell cycle progression.
  • Increased Apoptotic Markers : There was a notable increase in p21^WAF-1 expression and a decrease in Bcl-2 levels, indicating that the compound effectively induces apoptosis.

Structural Activity Relationship (SAR)

Research indicates that modifications on the phenyl ring of isoxazole derivatives can significantly influence biological activity. The presence of electron-withdrawing groups such as acetyl enhances lipophilicity and metabolic stability, improving bioavailability and efficacy.

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